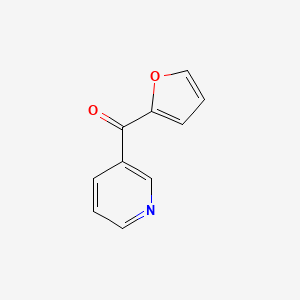

3-(2-Furanoyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Furanoyl)pyridine is a compound that belongs to the class of organic compounds known as furo[2,3-b]pyridines. These compounds are characterized by a fused ring structure that incorporates both a furan and a pyridine ring. The specific structure of 3-(2-Furanoyl)pyridine is not directly discussed in the provided papers, but the papers do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related furo[2,3-b]pyridine derivatives.

Synthesis Analysis

The synthesis of furo[2,3-b]pyridines can be achieved through various methods. One approach involves the heterocyclization of pyridine-N-oxide derivatives under mild, metal-free conditions to produce a range of substituted furo[2,3-b]pyridines with different functional groups at the 2- and 3-positions . Another method described is the one-pot Sonogashira coupling/heteroannulation sequence, which allows for the efficient and rapid synthesis of furo[3,2-b]pyridine and its derivatives . Additionally, the synthesis of furo[2,3-b]pyridines can be accomplished through a three-step sequence starting from readily available materials, yielding compounds with various substituents .

Molecular Structure Analysis

The molecular structure of furo[2,3-b]pyridine derivatives has been investigated using single crystal X-ray diffraction data. For instance, the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, was studied to understand its geometry in the solid state and the intermolecular interactions present in the crystal packing .

Chemical Reactions Analysis

Furo[2,3-b]pyridines exhibit a variety of chemical reactivities. The pyridine moiety can undergo C-H amination and borylation reactions, although some reactions like C-H fluorination and radical C-H arylation are less efficient . The furan moiety can participate in ring-opening reactions under certain conditions, such as with hydrazine, to generate new scaffolds . Intramolecular reactions, such as Diels-Alder reactions, have also been used to synthesize dihydrofuro[2,3-b]pyridines, which can be further dehydrogenated to furo[2,3-b]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of furo[2,3-b]pyridines depend on the substituents present on the core structure. The papers describe various substituted furo[2,3-b]pyridines with different functional groups, such as ester, amide, and ketone, which can influence properties like solubility, melting point, and reactivity . The crystal structure analysis provides insights into the density and molecular geometry, which are important for understanding the material properties of these compounds .

Safety And Hazards

Propiedades

IUPAC Name |

furan-2-yl(pyridin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(9-4-2-6-13-9)8-3-1-5-11-7-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGFQKIWXWMNGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374700 |

Source

|

| Record name | 3-(2-Furanoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Furanoyl)pyridine | |

CAS RN |

72770-55-9 |

Source

|

| Record name | 3-(2-Furanoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Ethylthio)phenyl]-4-oxobutyric acid](/img/structure/B1302105.png)

![5-[4-(Ethylthio)phenyl]-5-oxovaleric acid](/img/structure/B1302117.png)

![3-[4-(Ethylthio)phenyl]-1-propene](/img/structure/B1302118.png)